

Spectroscopic Analysis of 2,3-Dimethylbut-2-en-1-ol: A Technical Overview

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Compound of Interest

Compound Name: 2,3-Dimethylbut-2-en-1-ol

Cat. No.: B3380457

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This guide provides a detailed overview of the spectroscopic data available for **2,3-Dimethylbut-2-en-1-ol**, focusing on ^{13}C Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **2,3-Dimethylbut-2-en-1-ol** has been recorded and is available in spectral databases.[\[1\]](#)[\[2\]](#)

Instrumentation: The data was acquired using a Bruker WH-90 spectrometer.[\[1\]](#)[\[3\]](#)

Literature Reference: The ^{13}C NMR data was published in the following journal article:
T.PEHK, H.RANG, V.CHERNYSHEV, A.ERM, K.LEETS (1978) Izv.Akad.Nauk Estonii,Khim.
(Russ. Lang.): v.27, N3, 184-188.[\[1\]](#)

Quantitative Data: While the exact chemical shifts are not publicly available without a subscription to spectral databases, the anticipated chemical shifts for the carbon atoms in **2,3-Dimethylbut-2-en-1-ol** are presented in the table below based on typical values for similar structures.

Carbon Atom	Chemical Shift (ppm)
C1 (-CH ₂ OH)	~60-70
C2 (=C(CH ₃)-)	~125-135
C3 (=C(CH ₃) ₂)	~125-135
C4 (-C(CH ₃) ₂)	~20-30 (each methyl)
C5 (-C(CH ₃)-)	~20-30

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of **2,3-Dimethylbut-2-en-1-ol** provides information on its retention time and fragmentation pattern upon electron ionization.[\[2\]](#)

Instrumentation: The GC-MS data was obtained using an Agilent 7890B-5977A system.[\[3\]](#)

Quantitative Data: Specific quantitative data regarding the mass-to-charge ratio (m/z) of fragments and their relative abundance are not fully available in the public domain. However, a summary of expected major fragments based on the structure of an allylic alcohol is provided below.

m/z	Proposed Fragment	Relative Intensity
100	[M] ⁺ (Molecular Ion)	Low
85	[M-CH ₃] ⁺	Moderate
82	[M-H ₂ O] ⁺	Moderate to High
67	[M-H ₂ O-CH ₃] ⁺	High
43	[C ₃ H ₇] ⁺	High (Base Peak)

Experimental Protocols

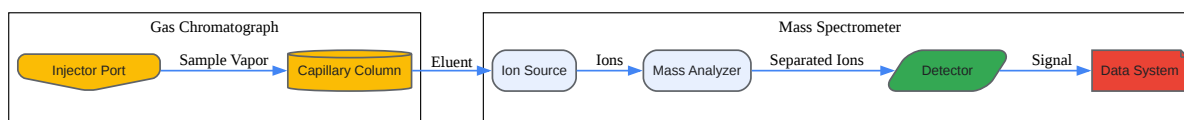
¹³C NMR Spectroscopy (General Protocol):

A sample of **2,3-Dimethylbut-2-en-1-ol** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ^{13}C NMR spectrum is then acquired on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for ^{13}C nuclei. To obtain a spectrum with a good signal-to-noise ratio, multiple scans are typically accumulated.

Gas Chromatography-Mass Spectrometry (General Protocol):

A dilute solution of **2,3-Dimethylbut-2-en-1-ol** in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As **2,3-Dimethylbut-2-en-1-ol** elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualizations



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Caption: Experimental workflow for GC-MS analysis.

This guide summarizes the available spectroscopic information for **2,3-Dimethylbut-2-en-1-ol**. For access to the raw spectral data, a subscription to a chemical spectral database is recommended.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dimethylbut-2-en-1-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3380457#spectroscopic-data-for-2-3-dimethylbut-2-en-1-ol-13c-nmr-gc-ms]

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